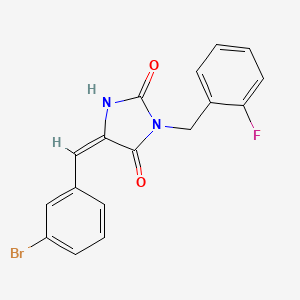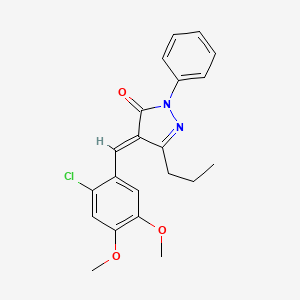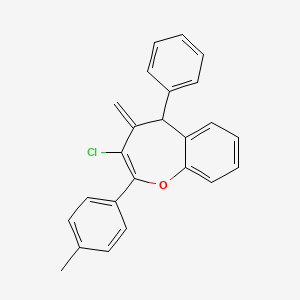![molecular formula C22H20ClN7O3S2 B15029572 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a sulfonamide linkage, and a triazole ring
Preparation Methods
The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
-
Formation of the Chloropyridazinyl Intermediate: : The synthesis begins with the chlorination of pyridazine to form 6-chloropyridazine. This step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
-
Sulfonamide Formation: : The chloropyridazinyl intermediate is then reacted with 4-aminobenzenesulfonamide to form the sulfonamide linkage. This reaction is typically performed in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
-
Triazole Ring Formation: : The next step involves the synthesis of the triazole ring. This is achieved by reacting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with the sulfonamide intermediate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
-
Final Coupling: : The final step involves the coupling of the triazole intermediate with 2-bromoacetamide to form the desired compound. This reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
-
Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the compound. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinyl group. Common nucleophiles include amines, thiols, and alkoxides.
-
Hydrolysis: : The compound can undergo hydrolysis reactions, particularly at the amide linkage, to form the corresponding carboxylic acid and amine. Common hydrolyzing agents include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).
Scientific Research Applications
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . It has also been investigated for its antimicrobial and anti-inflammatory properties.
-
Biological Research: : The compound is used as a tool in biological research to study the effects of sulfonamide and triazole derivatives on various biological processes. It has been used in cell viability assays and enzyme inhibition studies .
-
Industrial Applications: : The compound has potential applications in the development of new materials and catalysts due to its unique chemical structure and reactivity. It has been investigated for its potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes such as cell proliferation, apoptosis, and signal transduction. The compound’s sulfonamide and triazole moieties play a crucial role in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
-
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: : This compound has a similar structure but contains an imidazole ring instead of a triazole ring. It has been investigated for its potential as an anticancer and antimicrobial agent .
-
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide: : This compound contains a hexahydroisoindole moiety and has been studied for its anti-inflammatory and analgesic properties .
-
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: : This compound has a similar structure but contains a diphenylimidazole ring. It has been investigated for its potential as an anticancer and antimicrobial agent .
Properties
Molecular Formula |
C22H20ClN7O3S2 |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H20ClN7O3S2/c1-2-30-21(15-6-4-3-5-7-15)27-28-22(30)34-14-20(31)24-16-8-10-17(11-9-16)35(32,33)29-19-13-12-18(23)25-26-19/h3-13H,2,14H2,1H3,(H,24,31)(H,26,29) |
InChI Key |
PFXUZVVVGKTLCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029512.png)
![benzyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15029519.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15029528.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15029534.png)
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15029542.png)
![Heptyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B15029544.png)



![(5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029579.png)
![4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B15029585.png)
![3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B15029586.png)
